molecular formula C16H24ClNO2 B14326654 4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride CAS No. 101255-82-7

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride

Cat. No.: B14326654
CAS No.: 101255-82-7
M. Wt: 297.82 g/mol
InChI Key: QTVNDHWYBVBYJX-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride is a chemical compound with the molecular formula C16H24ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride typically involves the reaction of 1-ethyl-4-phenylpiperidine with propionic acid under acidic conditions to form the propionate ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propionate ester and hydrochloride salt forms enhance its solubility and stability, making it suitable for various applications .

Properties

CAS No.

101255-82-7

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

(1-ethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-3-15(18)19-16(14-8-6-5-7-9-14)10-12-17(4-2)13-11-16;/h5-9H,3-4,10-13H2,1-2H3;1H

InChI Key

QTVNDHWYBVBYJX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CC)C2=CC=CC=C2.Cl

Origin of Product

United States

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